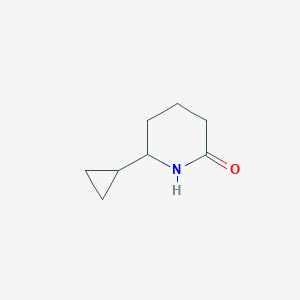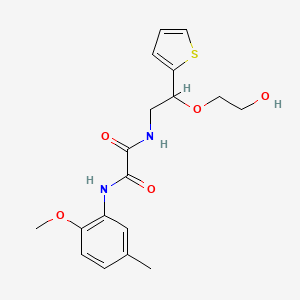![molecular formula C23H23FN2O3S B2899876 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111013-84-3](/img/structure/B2899876.png)
6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline, also known as FPQ, is a quinoline-based compound that has shown promising results in scientific research. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways. 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline in lab experiments is its high potency and specificity towards its target enzymes and proteins. However, one of the limitations of using 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline, including the development of more efficient synthesis methods, the identification of new target enzymes and proteins, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline in vivo and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline is synthesized through a multi-step process that involves the reaction of 4-propylbenzenesulfonyl chloride with 6-fluoro-3-nitroquinoline, followed by reduction and amination reactions. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, 6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
[6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-2-5-16-6-9-18(10-7-16)30(28,29)22-19-14-17(24)8-11-21(19)25-15-20(22)23(27)26-12-3-4-13-26/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVDVAYVNXRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

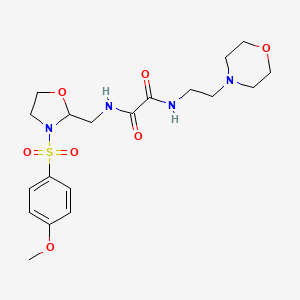
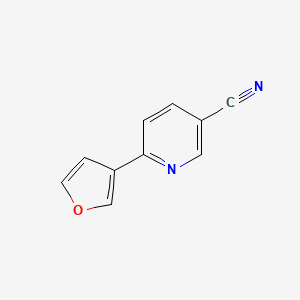
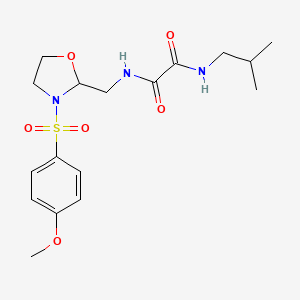
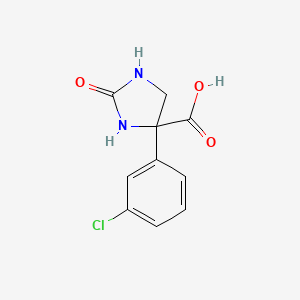
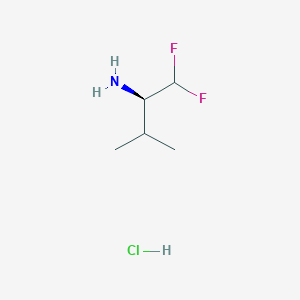
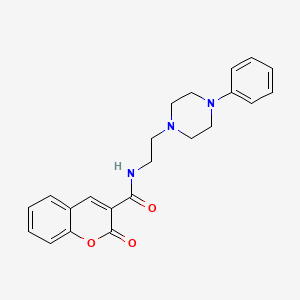
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)
